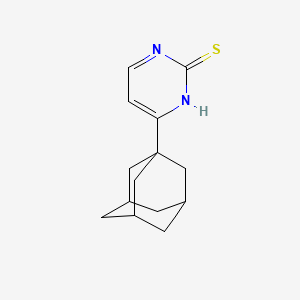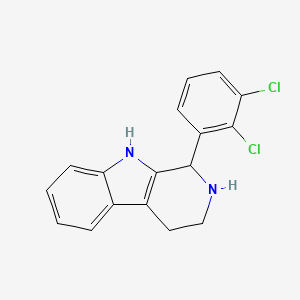
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (DCPT) is a naturally occurring beta-carboline alkaloid, which has been found in various plants and animals. It has been the subject of scientific research due to its potential bioactivity and therapeutic applications.
作用機序
The mechanism of action of 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act on various molecular targets, including the N-methyl-D-aspartate (NMDA) receptor, monoamine oxidase (MAO), and the antioxidant defense system. This compound has been shown to modulate the activity of these targets, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter systems. It has also been shown to have a protective effect on neuronal cells and to improve cognitive function.
実験室実験の利点と制限
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has limitations, including its low solubility and the need for further investigation into its pharmacokinetics and pharmacodynamics.
将来の方向性
Future research on 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline should focus on its potential therapeutic applications, including its role in cancer treatment and neurological disorders. Further investigation is also needed to fully understand its mechanism of action and to optimize its synthesis and formulation for therapeutic use. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds.
Conclusion
In conclusion, this compound is a naturally occurring beta-carboline alkaloid with potential therapeutic applications. Its synthesis method has been optimized, and it has been investigated for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic use.
合成法
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multistep process, which involves the condensation of 2,3-dichlorophenylacetonitrile with tryptamine, followed by reduction and deprotection. The synthesis of this compound has been optimized in recent years, resulting in higher yields and purities.
科学的研究の応用
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been investigated for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its role in cancer treatment and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2/c18-13-6-3-5-12(15(13)19)16-17-11(8-9-20-16)10-4-1-2-7-14(10)21-17/h1-7,16,20-21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQLSMTSFGAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
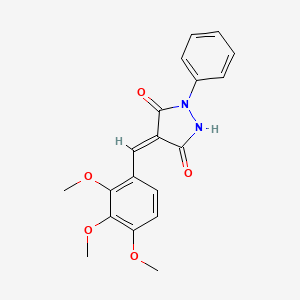
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)

![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)
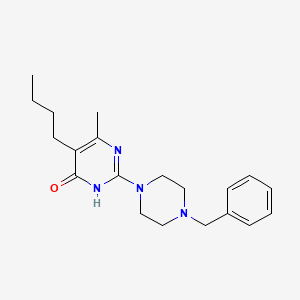
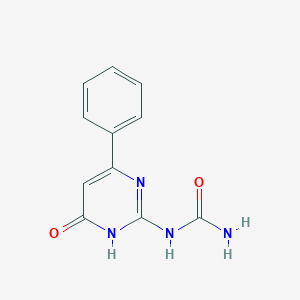
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
